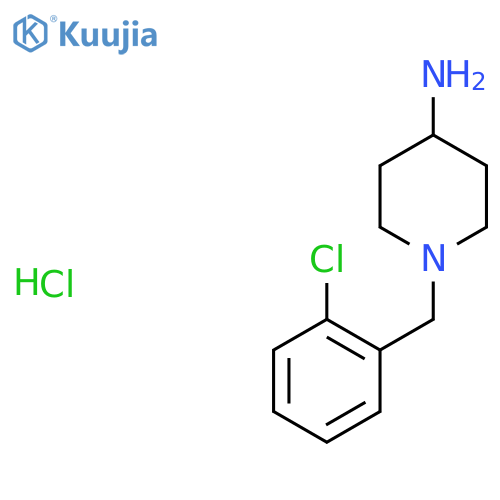Cas no 1158219-47-6 (1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride)
1-(2-クロロベンジル)ピペリジン-4-アミン塩酸塩は、有機合成や医薬品研究において重要な中間体として利用される化合物です。塩酸塩形態であるため、高い安定性と溶解性を有し、実験操作が容易です。2-クロロベンジル基とピペリジン骨格の組み合わせにより、特異的な分子構造を形成し、受容体結合や薬理活性の研究に適しています。特に神経科学分野やGタンパク質共役受容体(GPCR)関連研究において、リガンドとしての応用が期待されます。高い純度(通常98%以上)で供給可能なため、再現性の高い実験データが得られる点が特徴です。

1158219-47-6 structure
商品名:1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloro-benzyl)-piperidin-4-ylamine hydrochloride
- 1-(2-chlorobenzyl)piperidin-4-amine hydrochloride
- SBB075667
- 1-(2-chlorobenzyl)piperidin-4-ylamine hydrochloride
- 1-[(2-chlorophenyl)methyl]-4-piperidylamine, chloride
- 1-[(2-chlorophenyl)methyl]piperidin-4-amine;hydrochloride
- 1-(2-chlorobenzyl)piperidin-4-aminehydrochloride
- MFCD09455668
- AKOS015941420
- DB-237538
- CS-0156645
- 1158219-47-6
- 1-[(2-CHLOROPHENYL)METHYL]PIPERIDIN-4-AMINE HYDROCHLORIDE
- BS-49475
- D82307
- 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride
-
- MDL: MFCD09455668
- インチ: 1S/C12H17ClN2.ClH/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;/h1-4,11H,5-9,14H2;1H
- InChIKey: MGVSFTOYFLENSI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CN1CCC(CC1)N.Cl
計算された属性
- せいみつぶんしりょう: 260.0847040g/mol
- どういたいしつりょう: 260.0847040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 190
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MR542-1g |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride |
1158219-47-6 | 95+% | 1g |
1369.0CNY | 2021-07-14 | |
| Ambeed | A628652-5g |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride |
1158219-47-6 | 95% | 5g |
$304.0 | 2025-02-25 | |
| A2B Chem LLC | AU97819-1g |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride |
1158219-47-6 | 95% | 1g |
$67.00 | 2024-04-20 | |
| 1PlusChem | 1P018ZAZ-250mg |
1-(2-chlorobenzyl)piperidin-4-amine hydrochloride |
1158219-47-6 | 95% | 250mg |
$32.00 | 2023-12-26 | |
| abcr | AB564181-5g |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride; . |
1158219-47-6 | 5g |
€502.10 | 2024-07-20 | ||
| abcr | AB564181-250mg |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride; . |
1158219-47-6 | 250mg |
€122.10 | 2024-07-20 | ||
| Aaron | AR018ZJB-250mg |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride |
1158219-47-6 | 95% | 250mg |
$38.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227285-1g |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride |
1158219-47-6 | 95% | 1g |
¥1147.00 | 2024-08-09 | |
| Chemenu | CM371018-250mg |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride |
1158219-47-6 | 95%+ | 250mg |
$77 | 2022-09-04 | |
| Chemenu | CM371018-5g |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride |
1158219-47-6 | 95%+ | 5g |
$585 | 2022-09-04 |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
1158219-47-6 (1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride) 関連製品
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1158219-47-6)1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride

清らかである:99%
はかる:5g
価格 ($):274.0